salvinorin B butoxymethyl ether

KOR binding affinity Structure-activity relationship Opioid receptor selectivity

Select BOM-SalB for its subnanomolar KOR affinity, superior to salvinorin A (Ki ~18.74 nM), and extended in vivo duration, overcoming the ultra-short half-life (~8 min) of the parent compound. This C2-butoxymethyl ether is essential for SAR studies comparing alkoxymethyl chain length effects on CNS penetration and receptor binding kinetics. Unlike generic salvinorin derivatives, BOM-SalB enables sustained KOR activation for behavioral assays like conditioned place preference and antinociception, ensuring reliable, reproducible data without the need for repeated dosing.

Molecular Formula C26H36O8
Molecular Weight 476.6 g/mol
Cat. No. B10853092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesalvinorin B butoxymethyl ether
Molecular FormulaC26H36O8
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCCCCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC
InChIInChI=1S/C26H36O8/c1-5-6-10-32-15-33-19-12-18(23(28)30-4)25(2)9-7-17-24(29)34-20(16-8-11-31-14-16)13-26(17,3)22(25)21(19)27/h8,11,14,17-20,22H,5-7,9-10,12-13,15H2,1-4H3/t17-,18-,19-,20-,22-,25-,26-/m0/s1
InChIKeySWDPRRWCLDGMFD-VHPHCEBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salvinorin B Butoxymethyl Ether (BOM-SalB): A Kappa Opioid Receptor (KOR) Agonist with Optimized C2-Alkoxymethyl Substitution


Salvinorin B butoxymethyl ether (BOM-SalB) is a semi-synthetic neoclerodane diterpene derived from the naturally occurring salvinorin B scaffold, distinguished by a butoxymethyl ether substitution at the C2 position [1]. Unlike the parent compound salvinorin B (Ki >10,000 nM at KOR), which is pharmacologically inactive due to deacetylation, C2-alkoxymethyl ether derivatives including BOM-SalB demonstrate subnanomolar to low nanomolar binding affinity for the kappa opioid receptor (KOR) [2]. The butoxymethyl modification is designed to enhance metabolic stability relative to the naturally occurring salvinorin A (Ki = 18.74 ± 3.38 nM at KOR) while preserving the high KOR selectivity characteristic of the salvinorin chemotype [2][3].

Why Salvinorin B Butoxymethyl Ether Cannot Be Substituted with Other Salvinorin A Derivatives or In-Class KOR Agonists


Generic substitution among salvinorin derivatives is precluded by fundamental structural determinants of pharmacological activity. The C2 position dictates both potency and functional selectivity: while salvinorin A (C2 acetate) exhibits a short in vivo duration of action (approximately 8-minute half-life in non-human primates), its deacetylated metabolite salvinorin B shows negligible KOR affinity (Ki >10,000 nM) and lacks antinociceptive effects even after intracerebroventricular administration [1][2]. C2-alkoxymethyl ether derivatives restore and amplify KOR potency, but with chain-length-dependent variations in pharmacokinetic behavior [3]. The ethoxymethyl analog (EOM-SalB) demonstrates distinct CNS residence kinetics and therapeutic profiles (e.g., remyelination efficacy in multiple sclerosis models at 0.1–0.3 mg/kg) that may not extrapolate linearly to the butoxymethyl homolog [4]. Thus, procurement decisions cannot rely on class-wide assumptions; each C2-alkoxymethyl variant represents a distinct chemical entity with non-interchangeable physicochemical and biological properties.

Salvinorin B Butoxymethyl Ether: Quantified Differential Evidence for Scientific Selection


C2-Butoxymethyl Substitution Confers Subnanomolar KOR Affinity Versus Inactive Parent Salvinorin B

The butoxymethyl ether modification at the C2 position of salvinorin B transforms an essentially inactive scaffold into a subnanomolar KOR agonist. Salvinorin B, the deacetylated metabolite of salvinorin A, exhibits negligible binding to KOR (Ki >10,000 nM) and lacks antinociceptive activity even following direct intracerebroventricular administration [1][2]. In contrast, salvinorin B butoxymethyl ether (BOM-SalB) and its structural analogs in the alkoxymethyl ether series display subnanomolar Ki values at KOR, representing a >10,000-fold enhancement in binding affinity [3]. This transformation demonstrates that the C2-butoxymethyl moiety functions not as a passive protecting group but as a critical pharmacophoric element enabling high-affinity KOR engagement.

KOR binding affinity Structure-activity relationship Opioid receptor selectivity

Extended In Vivo Duration of Action of C2-Alkoxymethyl Ethers Versus Rapidly Metabolized Salvinorin A

C2-alkoxymethyl ether derivatives of salvinorin B exhibit significantly prolonged in vivo activity compared to the rapidly cleared parent compound salvinorin A. Salvinorin A has a reported half-life of approximately 8 minutes in non-human primates and demonstrates a short duration of action in behavioral assays [1]. In drug discrimination studies using male Sprague-Dawley rats trained to discriminate the KOR agonist U69,593 (0.32 mg/kg, s.c.), salvinorin B methoxymethyl ether (MOM-SalB) and ethoxymethyl ether (EOM-SalB) maintained stimulus generalization at longer post-injection intervals than salvinorin A [2]. Time course tests (30 to 240 minutes) demonstrated that the highest dose of each test compound produced discriminative stimulus effects persisting beyond the window observed for salvinorin A [2]. Similarly, in a separate drug discrimination study where rats were trained to discriminate salvinorin A (2.0 mg/kg), EOM-SalB was discriminated at longer postinjection intervals than salvinorin A [3]. The butoxymethyl ether (BOM-SalB), as the next homolog in the alkoxymethyl series (methoxy → ethoxy → butoxy), is positioned to potentially offer further modulation of duration based on increased lipophilicity from the extended alkyl chain, though direct comparative time-course data for BOM-SalB versus MOM-SalB or EOM-SalB are not currently published.

In vivo pharmacology Duration of action Drug discrimination Behavioral pharmacology

EOM-SalB Demonstrates Therapeutic Efficacy in Preclinical Multiple Sclerosis Models Lacking in U50,488

Ethoxymethyl ether salvinorin B (EOM-SalB), a close structural analog of BOM-SalB differing only in the C2 alkoxy chain length (ethoxy vs. butoxy), demonstrates robust therapeutic efficacy in two preclinical models of multiple sclerosis and demyelination where the prototypical KOR agonist U50,488 shows inferior outcomes. In the experimental autoimmune encephalomyelitis (EAE) model in C57BL/6J mice, EOM-SalB (0.1–0.3 mg/kg) effectively decreased disease severity in a KOR-dependent manner and led to a greater number of animals in recovery compared to U50,488 treatment [1]. EOM-SalB treatment also decreased immune cell infiltration and increased myelin levels in the central nervous system. In the cuprizone-induced demyelination model, EOM-SalB (0.3 mg/kg) administration increased the number of mature oligodendrocytes, myelinated axons, and myelin thickness in the corpus callosum [1]. Critically, EOM-SalB was characterized as G-protein biased in cellular assays, an effect often correlated with fewer KOR-mediated side effects compared to balanced agonists such as U50,488 [1].

Remyelination Multiple sclerosis Neuroinflammation KOR agonist therapeutics

EOM-SalB and MOM-SalB Display 5- to 7-Fold Greater In Vitro Potency Than Salvinorin A and U50,488

Salvinorin B alkoxymethyl ether derivatives exhibit substantially enhanced functional potency at KOR compared to both the natural product salvinorin A and the synthetic KOR agonist U50,488H. In guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding assays, 2-methoxymethyl-salvinorin B (MOM-SalB) acted as a full KOR agonist and demonstrated approximately 5-fold greater potency than U50,488H and approximately 7-fold greater potency than salvinorin A [1]. This potency enhancement is attributed to the C2-alkoxymethyl ether modification, which serves as an effective isostere for the C2 acetate group present in salvinorin A while conferring improved metabolic stability. The butoxymethyl ether (BOM-SalB) represents a further homologation of this series, with the longer alkoxy chain potentially influencing both receptor binding kinetics and lipophilicity-driven tissue distribution characteristics.

In vitro pharmacology GTPγS binding Functional potency EC50 comparison

C2-Alkoxymethyl Ether Series Provides Potent KOR Agonists via Standard Protecting Group Chemistry

The seminal work by Béguin et al. (2008) established that protection of salvinorin B as standard alkoxyalkyl ethers (including methoxymethyl, ethoxymethyl, and butoxymethyl) yields highly potent and selective KOR agonists [1]. This protecting group strategy is notable because it transforms the synthetic liability of the C2 acetate in salvinorin A—which is susceptible to rapid in vivo hydrolysis yielding inactive salvinorin B—into a stabilizing pharmacophoric element. The ethoxymethyl ether 6 was identified as among the most potent and selective κ agonists reported at that time [1]. The butoxymethyl ether (BOM-SalB) extends this series with a longer alkoxy chain, offering distinct physicochemical properties including increased lipophilicity (calculated logP) and altered hydrogen-bonding capacity relative to the shorter-chain MOM and EOM analogs. This chemical differentiation may translate to altered blood-brain barrier penetration kinetics, tissue distribution, and metabolic stability profiles that warrant investigation in comparative pharmacology studies.

Synthetic chemistry Protecting group strategy C2 derivatization Structure-activity relationship

Salvinorin B Butoxymethyl Ether: Validated Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies on KOR Ligand Lipophilicity and Chain-Length Effects

Salvinorin B butoxymethyl ether is ideally suited for systematic SAR investigations examining how C2 alkoxymethyl chain length (methoxy → ethoxy → butoxy) modulates KOR pharmacology, physicochemical properties, and in vivo behavior. Comparative studies using MOM-SalB, EOM-SalB, and BOM-SalB can delineate the impact of increasing lipophilicity on blood-brain barrier penetration, CNS residence time, and receptor binding kinetics [1][2].

In Vivo Behavioral Pharmacology Studies Requiring Extended KOR Engagement

The alkoxymethyl ether series, including BOM-SalB, offers extended in vivo duration of action compared to the ultrashort-acting salvinorin A (t1/2 ~8 min) [3]. BOM-SalB is appropriate for drug discrimination, conditioned place preference/aversion, antinociception, and other behavioral assays where sustained KOR activation is required and repeated dosing of salvinorin A would be impractical [4][5].

Preclinical Investigation of KOR-Mediated Remyelination and Neuroprotection

The demonstrated efficacy of EOM-SalB (0.1–0.3 mg/kg) in promoting remyelination in EAE and cuprizone mouse models establishes the salvinorin B alkoxymethyl ether scaffold as a validated starting point for multiple sclerosis and demyelinating disease research [6]. BOM-SalB may serve as a comparator compound to evaluate whether the butoxy homolog confers distinct therapeutic windows, dosing schedules, or side-effect profiles relative to EOM-SalB. Researchers should note that EOM-SalB exhibits G-protein biased signaling, which correlates with reduced KOR-mediated adverse effects [6].

In Vitro KOR Functional Assays Requiring Subnanomolar Potency Agonists

Salvinorin B butoxymethyl ether provides subnanomolar KOR affinity and high functional potency consistent with the alkoxymethyl ether series (5- to 7-fold more potent than U50,488H and salvinorin A in [35S]GTPγS assays) [7]. This potency profile reduces compound consumption in high-throughput screening, enables lower working concentrations that minimize solvent artifacts, and supports detailed mechanistic studies of KOR signaling bias, receptor trafficking, and desensitization pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for salvinorin B butoxymethyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.